molecular formula C10H12ClN3O B6179601 1-(2-chlorophenyl)-4-nitrosopiperazine CAS No. 2221987-86-4

1-(2-chlorophenyl)-4-nitrosopiperazine

Cat. No.: B6179601
CAS No.: 2221987-86-4
M. Wt: 225.7
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Description

1-(2-Chlorophenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a chlorophenyl group attached to the piperazine ring, along with a nitroso group

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-nitrosopiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenylpiperazine.

    Nitrosation: The 2-chlorophenylpiperazine is then subjected to nitrosation using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the formation of the nitroso group and to prevent side reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)-4-nitrosopiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-nitrosopiperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

    1-(2-Chlorophenyl)-4-nitropiperazine: This compound has a nitro group instead of a nitroso group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2221987-86-4

Molecular Formula

C10H12ClN3O

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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